

Spectroscopic Analysis of Butyl Cyclohexyl Phthalate: A Technical Guide

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Compound of Interest

Compound Name: *Butyl cyclohexyl phthalate*

Cat. No.: *B041341*

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This technical guide provides an in-depth analysis of the spectroscopic data for **Butyl Cyclohexyl Phthalate** (BCP), a widely used plasticizer. Aimed at researchers, scientists, and professionals in drug development, this document details the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) data. It includes detailed experimental protocols and visual representations of key processes to facilitate a comprehensive understanding of the analytical workflow and data interpretation.

Chemical Structure and Properties

- IUPAC Name: 1-O-butyl 2-O-cyclohexyl benzene-1,2-dicarboxylate[1]
- CAS Number: 84-64-0[1]
- Molecular Formula: $C_{18}H_{24}O_4$ [1]
- Molecular Weight: 304.38 g/mol [2]

Below is a diagram of the chemical structure of **Butyl Cyclohexyl Phthalate**.

Figure 1: Chemical Structure of **Butyl Cyclohexyl Phthalate**.

Spectroscopic Data Analysis

The following sections present the analysis of 1H NMR, ^{13}C NMR, IR, and GC-MS data for **Butyl Cyclohexyl Phthalate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

While experimental ^1H NMR data for **butyl cyclohexyl phthalate** is not readily available in public databases, a predicted spectrum can be inferred based on the analysis of similar phthalate structures, such as dibutyl phthalate and dicyclohexyl phthalate. The expected chemical shifts (in ppm relative to TMS), multiplicities, and integrations are summarized in the table below.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.7	Multiplet	2H	Aromatic Protons (ortho to C=O)
~ 7.5	Multiplet	2H	Aromatic Protons (meta to C=O)
~ 4.9	Multiplet	1H	O-CH-(CH ₂) ₅ (Cyclohexyl)
~ 4.3	Triplet	2H	O-CH ₂ -CH ₂ -CH ₂ -CH ₃ (Butyl)
~ 1.7	Multiplet	2H	O-CH ₂ -CH ₂ -CH ₂ -CH ₃ (Butyl)
~ 1.2 - 1.9	Multiplet	10H	Cyclohexyl Protons
~ 1.4	Multiplet	2H	O-CH ₂ -CH ₂ -CH ₂ -CH ₃ (Butyl)
~ 0.9	Triplet	3H	O-CH ₂ -CH ₂ -CH ₂ -CH ₃ (Butyl)

Similarly, the predicted ^{13}C NMR chemical shifts are presented below. These are estimated based on known values for related phthalate esters.

Chemical Shift (ppm)	Assignment
~ 167	C=O (Ester Carbonyls)
~ 132	Quaternary Aromatic Carbons
~ 131	Aromatic C-H
~ 129	Aromatic C-H
~ 73	O-CH (Cyclohexyl)
~ 65	O-CH ₂ (Butyl)
~ 31	Cyclohexyl CH ₂
~ 30	Butyl CH ₂
~ 25	Cyclohexyl CH ₂
~ 23	Cyclohexyl CH ₂
~ 19	Butyl CH ₂
~ 14	Butyl CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **butyl cyclohexyl phthalate** reveals characteristic absorption bands corresponding to its principal functional groups. The data presented is based on the spectrum available from the NIST Chemistry WebBook, obtained on a condensed phase sample.^[3]

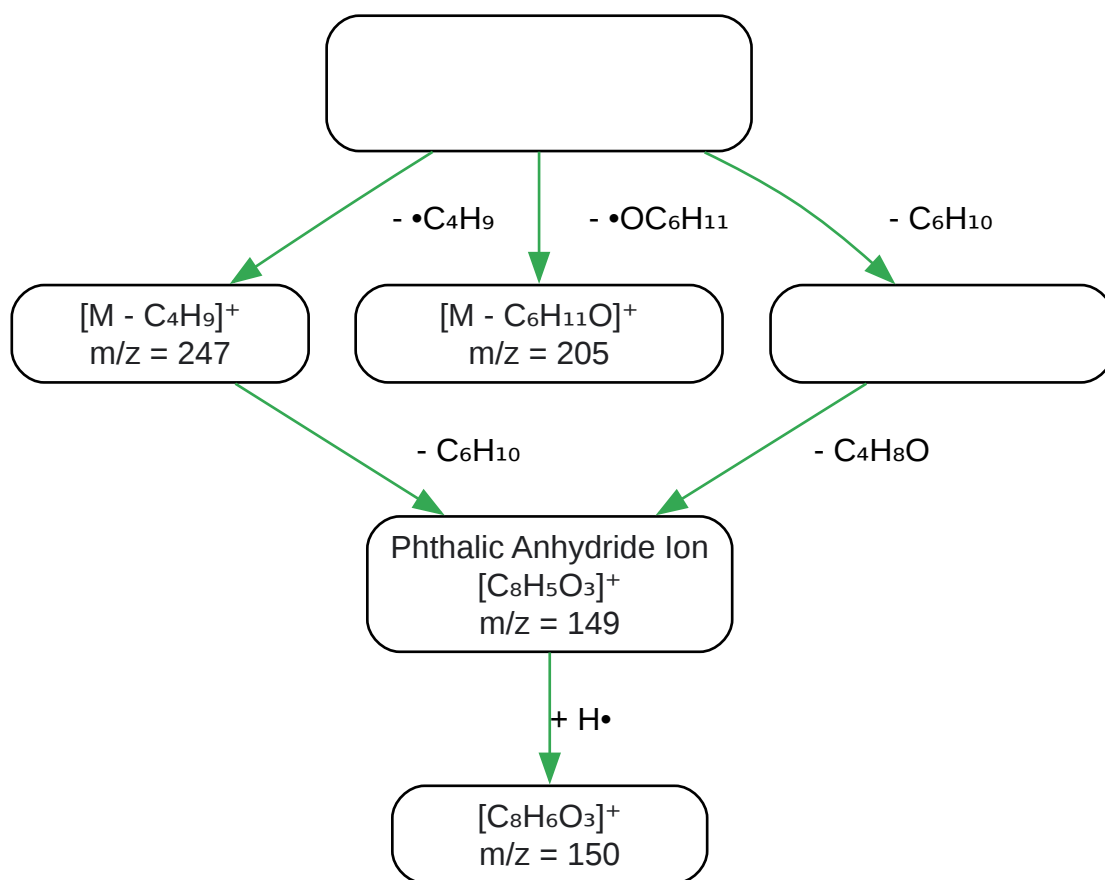
Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~ 2930 & 2860	C-H Stretch	Aliphatic (Butyl & Cyclohexyl)
~ 1725	C=O Stretch	Ester Carbonyl
~ 1580 & 1450	C=C Stretch	Aromatic Ring
~ 1280 & 1120	C-O Stretch	Ester
~ 740	C-H Bend	Ortho-disubstituted Aromatic

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis provides information on the retention time of the compound under specific chromatographic conditions and its mass fragmentation pattern upon electron ionization.

Retention Time (min)	m/z	Relative Intensity	Proposed Fragment
Varies with column & method	304	Low	[M] ⁺ (Molecular Ion)
223	Moderate	[M - C ₆ H ₁₀] ⁺	
150	Moderate	[C ₈ H ₆ O ₃] ⁺	
149	High (Base Peak)	[C ₈ H ₅ O ₃] ⁺ (Phthalic Anhydride ion)	
83	Moderate	[C ₆ H ₁₁] ⁺ (Cyclohexyl cation)	
57	Moderate	[C ₄ H ₉] ⁺ (Butyl cation)	
41	High	[C ₃ H ₅] ⁺	

The fragmentation of **butyl cyclohexyl phthalate** in an electron ionization source is a characteristic process for phthalate esters. The most prominent fragmentation pathway involves the formation of the highly stable protonated phthalic anhydride ion at m/z 149, which is the base peak in the mass spectrum.[\[1\]](#)[\[4\]](#)



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Figure 2: Proposed GC-MS Fragmentation Pathway of **Butyl Cyclohexyl Phthalate**.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **butyl cyclohexyl phthalate** are provided below.

NMR Spectroscopy Protocol

- **Sample Preparation:** Accurately weigh approximately 10-20 mg of **butyl cyclohexyl phthalate** and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:**

- Acquire the spectrum at room temperature.
- Use a spectral width of approximately 16 ppm.
- Set the acquisition time to 2-4 seconds.
- Apply a relaxation delay of 1-5 seconds.
- Collect 16 to 64 scans for a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Use a spectral width of approximately 250 ppm.
 - Set the acquisition time to 1-2 seconds.
 - Apply a relaxation delay of 2-5 seconds.
 - Collect 512 to 2048 scans.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C). Integrate the ¹H NMR signals.

FTIR Spectroscopy Protocol

- Sample Preparation: As **butyl cyclohexyl phthalate** is a viscous liquid, the Attenuated Total Reflectance (ATR) method is suitable. Place one to two drops of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

- Data Acquisition:
 - Set the spectral range from 4000 to 400 cm^{-1} .
 - Use a resolution of 4 cm^{-1} .
 - Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}). Identify and label the major absorption peaks.

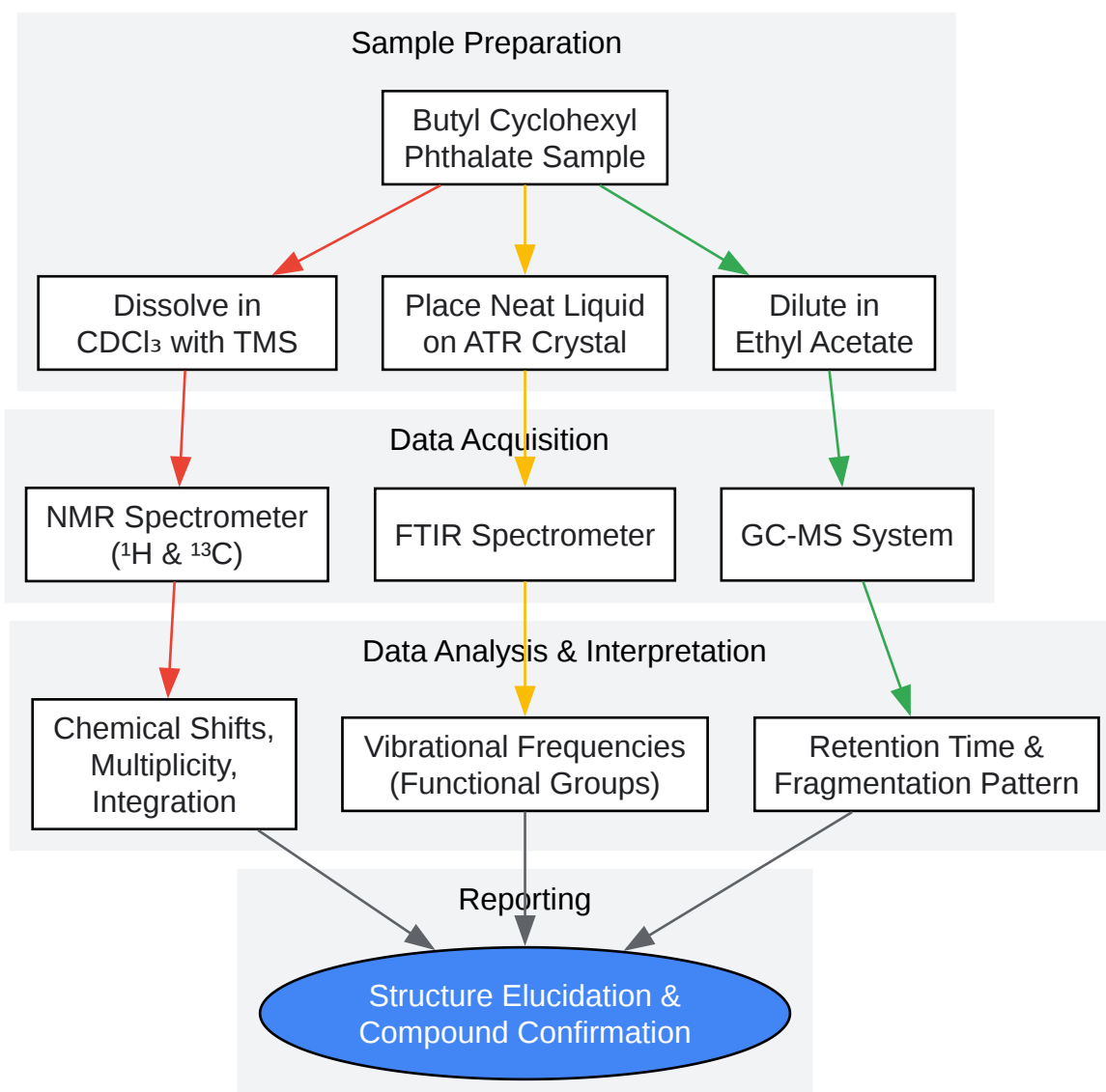
GC-MS Protocol

- Sample Preparation: Prepare a 100 $\mu\text{g/mL}$ solution of **butyl cyclohexyl phthalate** in a high-purity solvent such as ethyl acetate or hexane.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Column: Use a non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 μm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
 - Injector: Set the injector temperature to 280°C.
 - Injection Volume: Inject 1 μL in splitless mode.
 - Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.
 - Oven Program: Start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 15°C/min, and hold at 280°C for 5 minutes.
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: Set to 230°C.

- Quadrupole Temperature: Set to 150°C.
- Mass Range: Scan from m/z 40 to 450.
- Data Analysis: Identify the peak corresponding to **butyl cyclohexyl phthalate** in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like **butyl cyclohexyl phthalate**.



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Figure 3: General Experimental Workflow for Spectroscopic Analysis.

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References

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